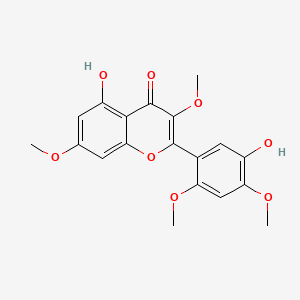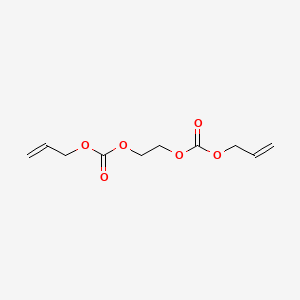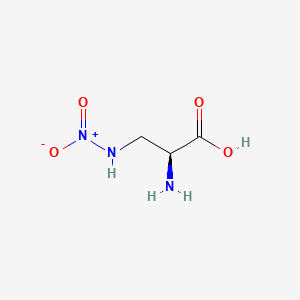![molecular formula C19H13FO2 B14170743 8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-70-4](/img/structure/B14170743.png)
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a synthetic organic compound that belongs to the class of naphthopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with phenyl and fluoro substituents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where the fluoro or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.
Industry: It can be used in the development of materials with specific properties, such as photochromic or fluorescent materials.
Wirkmechanismus
The mechanism of action of 8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthopyran derivative with different substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific fluoro and phenyl substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
923026-70-4 |
|---|---|
Molekularformel |
C19H13FO2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
8-fluoro-10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13FO2/c20-14-7-6-13-8-16-17(10-22-11-18(16)21)19(15(13)9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
YKGQOEZVUFWGKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C3C=CC(=CC3=C2C4=CC=CC=C4)F)C(=O)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)





